molecular formula C15H21NO4 B13560033 Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate

Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate

Cat. No.: B13560033
M. Wt: 279.33 g/mol
InChI Key: WSZLPDJNIDYDNA-UHFFFAOYSA-N
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Description

Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate is an organic compound with the molecular formula C14H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methoxyphenyl)-1-methyl-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [1-(4-methoxyphenyl)ethyl]carbamate
  • Tert-butyl [1-(4-methoxyphenyl)-2-oxoethyl]carbamate
  • Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-hydroxyethyl]carbamate

Uniqueness

Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, making it less reactive compared to similar compounds. This property is advantageous in certain applications where stability is crucial .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[2-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(18)16-15(4,10-17)11-6-8-12(19-5)9-7-11/h6-10H,1-5H3,(H,16,18)

InChI Key

WSZLPDJNIDYDNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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